molecular formula C17H21N5O2 B2674546 N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034327-51-8

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2674546
CAS No.: 2034327-51-8
M. Wt: 327.388
InChI Key: BFJBQJJTLZHFSG-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound characterized by its pyrazole and imidazolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the imidazolidine and carboxamide groups. Common synthetic routes include:

  • Hydrazine Coupling: Reacting a phenyl-substituted pyrazole with hydrazine derivatives under controlled conditions.

  • Amide Formation: Subsequent reaction with ethylamine and oxoimidazolidine derivatives to form the final product.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrazole ring to its oxidized form.

  • Reduction: Reduction of the imidazolidine ring.

  • Substitution Reactions: Replacement of functional groups on the pyrazole or imidazolidine rings.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation Products: Pyrazole derivatives with additional oxygen atoms.

  • Reduction Products: Reduced forms of the imidazolidine ring.

  • Substitution Products: Various substituted pyrazoles and imidazolidines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antiparasitic properties.

  • Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and leishmaniasis.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interacts with enzymes or receptors involved in disease processes.

  • Pathways: Modulates biochemical pathways related to infection, inflammation, or cell growth.

Comparison with Similar Compounds

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Similar pyrazole derivative with different functional groups.

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Another pyrazole derivative with thienopyrazole structure.

Uniqueness: N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of pyrazole and imidazolidine groups, which contribute to its distinct chemical and biological properties.

This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines, offering promising potential for future applications.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-12-15(14-6-4-3-5-7-14)13(2)22(20-12)11-9-19-17(24)21-10-8-18-16(21)23/h3-7H,8-11H2,1-2H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJBQJJTLZHFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)N2CCNC2=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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